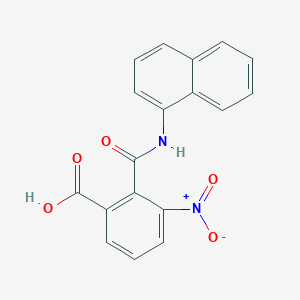![molecular formula C23H22N4O B12466445 1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12466445.png)
1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features an indole moiety, a quinoline ring, and a piperazine linkage, making it a versatile molecule in various fields of study.
Preparation Methods
The synthesis of 1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. The process often begins with the preparation of the indole and quinoline precursors, followed by their coupling through a piperazine linker. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
1-(1H-Indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups, altering the compound’s reactivity and solubility.
Reduction: Reduction reactions can modify the quinoline or indole rings, potentially leading to new derivatives with different biological activities.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles. These reactions can introduce new substituents on the indole or quinoline rings, creating a diverse array of analogs.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated or alkylated compounds.
Scientific Research Applications
1-(1H-Indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: It is used in studies exploring cellular signaling pathways and receptor interactions, providing insights into biological processes.
Medicine: The compound’s potential therapeutic properties are investigated for treating various diseases, including cancer and neurological disorders.
Industry: It finds applications in the development of specialty chemicals, pharmaceuticals, and agrochemicals, contributing to advancements in these sectors.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling cascades. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of neurotransmitter release.
Comparison with Similar Compounds
When compared to similar compounds, 1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone stands out due to its unique combination of structural features. Similar compounds include:
1-(1H-Indol-3-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone: This compound has a pyridine ring instead of a quinoline ring, which may result in different biological activities.
1-(1H-Indol-3-yl)-2-[4-(benzyl)piperazin-1-yl]ethanone: The presence of a benzyl group instead of a quinoline ring can alter the compound’s chemical reactivity and pharmacological properties.
1-(1H-Indol-3-yl)-2-[4-(phenyl)piperazin-1-yl]ethanone: The phenyl group provides a simpler aromatic system compared to the quinoline ring, potentially affecting the compound’s interactions with biological targets.
Properties
Molecular Formula |
C23H22N4O |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-2-(4-quinolin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C23H22N4O/c28-22(19-15-24-21-8-4-2-6-18(19)21)16-26-11-13-27(14-12-26)23-10-9-17-5-1-3-7-20(17)25-23/h1-10,15,24H,11-14,16H2 |
InChI Key |
ANGILUHQONHQQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12466364.png)
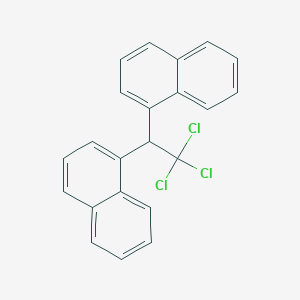
![6-Bromo-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole]](/img/structure/B12466382.png)
![tert-butyl N-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate](/img/structure/B12466390.png)

![2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12466398.png)
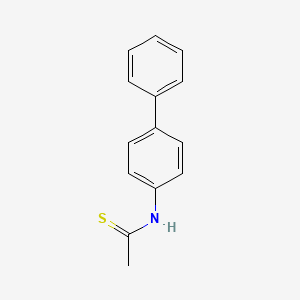
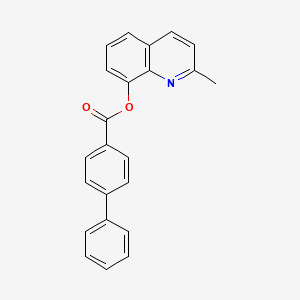
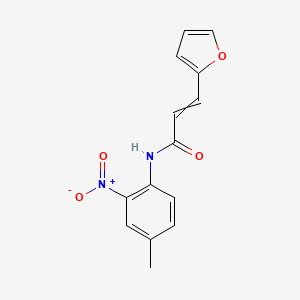

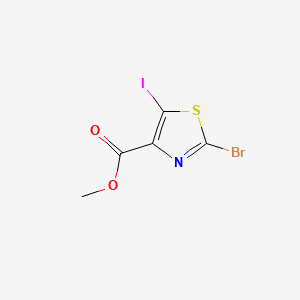
![2-(4-methylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12466435.png)
![N-(2-methoxyphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12466438.png)
